molecular formula C6H8O2 B14671790 2,3-Dimethylcycloprop-2-ene-1-carboxylic acid CAS No. 36285-16-2

2,3-Dimethylcycloprop-2-ene-1-carboxylic acid

Cat. No.: B14671790
CAS No.: 36285-16-2
M. Wt: 112.13 g/mol
InChI Key: KZCMDVCWKOOEPU-UHFFFAOYSA-N
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Description

2,3-Dimethylcycloprop-2-ene-1-carboxylic acid is an organic compound characterized by a cyclopropene ring substituted with two methyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylcycloprop-2-ene-1-carboxylic acid typically involves the reaction of acetylene with ethyl diazoacetate in the presence of a rhodium catalyst. This reaction forms ethyl cycloprop-2-ene carboxylate, which can then be hydrolyzed to yield the desired carboxylic acid . The reaction conditions often include a solvent such as methanol and a temperature range conducive to the formation of the cyclopropene ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylcycloprop-2-ene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride can convert the carboxylic acid to an acid chloride, which can then undergo further substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

2,3-Dimethylcycloprop-2-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3-Dimethylcycloprop-2-ene-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropene ring’s strained structure can facilitate reactions with nucleophiles, leading to the formation of various products. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylcycloprop-2-ene-1-carboxylic acid is unique due to the specific positioning of its methyl groups, which can impact its reactivity and the types of reactions it undergoes. This structural feature can also affect its interactions with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

2,3-dimethylcycloprop-2-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-4(2)5(3)6(7)8/h5H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCMDVCWKOOEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496592
Record name 2,3-Dimethylcycloprop-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36285-16-2
Record name 2,3-Dimethylcycloprop-2-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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